N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide (Molecular Formula: C₁₆H₁₈FNO₂S) is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group linked to a 4-fluorobenzylamine moiety. Its structure (SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)F)C) features electron-withdrawing fluorine and methyl substituents, which influence its physicochemical properties and biological interactions . The compound is commercially available, with suppliers listed under CAS-related databases .
Synthetic routes for analogous sulfonamides often involve Friedel-Crafts alkylation, nucleophilic substitution, or coupling reactions. For example, hydrazinecarbothioamide intermediates can cyclize into triazole derivatives under basic conditions, as seen in related sulfonamide syntheses .
Properties
Molecular Formula |
C16H18FNO2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |
InChI Key |
GHJBJKJJPWZKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl chloride, followed by deprotonation and elimination of HCl. A base such as triethylamine (TEA) or aqueous sodium hydroxide is typically employed to neutralize the generated acid. Stoichiometric ratios of 1:1 (sulfonyl chloride:amine) are standard, though slight excesses of the amine (1.1–1.2 equiv.) may improve yields by driving the reaction to completion.
Optimized Procedure
In a representative protocol, 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equiv., 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL) under nitrogen. 4-Fluorobenzylamine (1.1 equiv., 11 mmol) is added dropwise at 0°C, followed by TEA (2.0 equiv., 20 mmol). The mixture is stirred at room temperature for 12–24 hours, after which it is washed sequentially with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield the product as a white solid (75–85% yield).
Carbodiimide-Mediated Coupling for Sulfonamide Formation
For cases where sulfonyl chlorides are inaccessible, 1,1′-carbonyldiimidazole (CDI) can activate sulfonic acids or their salts for coupling with amines. This method is particularly useful for moisture-sensitive reactions.
Activation of Sulfonic Acids
CDI reacts with sulfonic acids to form imidazolide intermediates, which subsequently react with amines to yield sulfonamides. For example, 2,4,6-trimethylbenzenesulfonic acid (1.0 equiv.) is treated with CDI (1.2 equiv.) in anhydrous acetonitrile at room temperature for 2 hours. 4-Fluorobenzylamine (1.1 equiv.) is then added, and the mixture is stirred overnight. Purification by column chromatography affords the product in 50–65% yield.
Comparative Efficiency
While CDI-mediated coupling avoids handling sulfonyl chlorides, yields are generally lower than direct sulfonylation due to competing hydrolysis of the imidazolide intermediate. Anhydrous conditions and molecular sieves can mitigate this issue, improving yields to ~70%.
Phase-Transfer Catalysis in Aqueous Media
Recent advances in green chemistry have enabled sulfonamide synthesis under aqueous conditions using phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB).
Reaction Setup and Conditions
A mixture of 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equiv.), 4-fluorobenzylamine (1.1 equiv.), TBAB (0.1 equiv.), and NaOH (2.0 equiv.) in water:DCM (1:1, 20 mL) is stirred vigorously at room temperature for 6 hours. The organic layer is separated, washed with water, and concentrated. Recrystallization from ethanol yields the product in 60–75% yield.
Advantages and Limitations
This method reduces organic solvent use but requires precise pH control to prevent hydrolysis of the sulfonyl chloride. Elevated temperatures (40–50°C) can accelerate the reaction but risk decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for sulfonamide formation. A mixture of 2,4,6-trimethylbenzenesulfonyl chloride, 4-fluorobenzylamine, and TEA in DMF is irradiated at 100°C for 10 minutes, achieving 80–90% conversion. Purification via flash chromatography provides the product in 70–78% yield.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purification | Scalability |
|---|---|---|---|---|
| Direct sulfonylation | DCM, TEA, 25°C, 24 h | 75–85% | Column chromatography | High |
| CDI-mediated coupling | Acetonitrile, CDI, 25°C, 24 h | 50–70% | Column chromatography | Moderate |
| Phase-transfer catalysis | H₂O:DCM, TBAB, NaOH, 25°C, 6 h | 60–75% | Recrystallization | High |
| Microwave-assisted | DMF, 100°C, 10 min | 70–78% | Flash chromatography | Moderate |
Characterization and Analytical Data
Successful synthesis is confirmed by spectral data:
-
¹H NMR (CDCl₃): δ 7.28 (s, 2H, Ar-H), 7.05–6.98 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 2.64 (s, 6H, 2×CH₃), 2.38 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 162.5 (C-F), 143.2, 135.6, 132.1, 129.8, 128.4, 115.3, 44.7 (CH₂), 21.5 (CH₃).
-
HRMS : [M+H]⁺ calc. for C₁₆H₁₇FNO₂S: 322.0918; found: 322.0915.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity to certain proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Key analogs include sulfonamides with varying halogen substituents on the benzyl group:
Key Observations :
Functional Group Variations
N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS)
- Structure : Features a trifluoromethyl group instead of fluorobenzyl.
- Activity : Acts as a phospholipase C (PLC) activator, inducing BDNF release in astrocytes .
- Comparison : The trifluoromethyl group enhances lipophilicity, improving CNS penetration compared to the fluorobenzyl derivative.
N-(8-Hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS)
Physicochemical and Structural Properties
Crystallographic Data
- This compound : Predicted density: ~1.4 g/cm³; pKa ~7.16 (similar to analogs with electron-withdrawing groups) .
- N-[(1S,2S)-2-Aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide: Exhibits chiral centers and hydrogen-bonding networks critical for crystallinity .
Spectral Characteristics
Biological Activity
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₈FNO₂S
- Molar Mass : 307.38 g/mol
- CAS Number : 305849-14-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound was evaluated against various bacterial strains to determine its efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 64 µg/mL | 128 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL | 32 µg/mL |
The results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
The mechanism by which sulfonamides exert their antimicrobial effects typically involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
Study 1: Efficacy Against Resistant Strains
In a study published in Antimicrobial Agents and Chemotherapy, researchers investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in bacterial viability compared to control groups. The study concluded that this sulfonamide derivative could serve as a potential candidate for treating resistant bacterial infections.
Study 2: Synergistic Effects with Other Antibiotics
Another investigation focused on the synergistic effects of this compound when combined with other antibiotics such as ciprofloxacin and vancomycin. The combination therapy resulted in enhanced antibacterial activity against multi-drug resistant strains, suggesting that this compound may be useful in combination therapies to combat antibiotic resistance.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is heavily influenced by their chemical structure. Modifications at the aromatic ring or sulfonamide group can significantly enhance their antimicrobial properties. For instance:
- The introduction of fluorine atoms has been shown to increase lipophilicity and improve membrane permeability.
- Variations in the alkyl substituents on the sulfonamide nitrogen can alter the binding affinity to bacterial enzymes.
Table 2: Structure-Activity Relationship of Sulfonamides
| Compound Variant | MIC (µg/mL) | Observations |
|---|---|---|
| N-(4-Fluorobenzyl) | 32 | Effective against Gram-positive bacteria |
| N-(3-Fluorobenzyl) | 64 | Reduced activity |
| N-(4-Chlorobenzyl) | 128 | Least effective |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | DCM or THF | Enhances solubility of reactants |
| Base | Et₃N (1.1 equiv) | Neutralizes HCl |
| Temperature | 0–25°C | Minimizes side reactions |
| Purification | Silica gel chromatography | Removes unreacted starting materials |
Advanced: How does the fluorobenzyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Answer:
The 4-fluorobenzyl moiety enhances metabolic stability and membrane permeability due to:
- Electron-Withdrawing Effects : Fluorine increases resistance to oxidative degradation in cytochrome P450 enzymes .
- Lipophilicity : LogP values for fluorinated analogs are ~1.2 units higher than non-fluorinated derivatives, improving blood-brain barrier penetration .
- Binding Affinity : Fluorine participates in halogen bonding with target proteins (e.g., sulfonamide-binding enzymes), as shown in crystallographic studies .
Q. Methodological Insight :
- Use radiolabeled (¹⁸F) analogs to track biodistribution via PET imaging .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) between fluorinated and non-fluorinated derivatives .
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | δ 2.3 ppm (CH₃ groups on benzene) | |
| IR | S=O stretching (~1350 cm⁻¹) | |
| HRMS | [M+Na]⁺ at m/z 356.12 (calculated) |
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this sulfonamide?
Answer:
Chiral resolution or asymmetric synthesis methods include:
Chiral Auxiliaries : Use (1S,2S)-2-aminocyclohexanol to induce stereoselectivity during sulfonylation, followed by auxiliary removal .
Catalytic Asymmetric Synthesis : Employ palladium catalysts with BINAP ligands for Suzuki-Miyaura coupling of fluorobenzyl intermediates .
HPLC Chiral Separation : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .
Q. Key Challenge :
- Avoid racemization during purification by maintaining low temperatures (<5°C) during solvent evaporation .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond .
- Solvent Compatibility : Dissolve in DMSO or DCM for stock solutions; avoid aqueous buffers unless stabilized (pH 6–8) .
Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) alter biological activity?
Answer:
Q. Case Study :
- Replace 4-fluorobenzyl with 3-trifluoromethylphenyl (as in m-3M3FBS) to study calcium signaling modulation in cell assays .
Basic: What solvents and reaction conditions are incompatible with this sulfonamide?
Answer:
- Avoid :
- Compatible Solvents : DCM, THF, ethyl acetate (room temperature) .
Advanced: What crystallographic data support the compound’s conformational stability?
Answer:
Q. Methodological Note :
- Use low-temperature (180 K) crystallography to minimize thermal motion artifacts .
Basic: How can computational modeling predict the compound’s reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonamide sulfur) .
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to estimate solubility .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Reproducibility : Validate IC₅₀ values across multiple assays (e.g., fluorescence vs. radiometric).
- Metabolite Interference : Use LC-MS to identify degradation products in cell media .
- Species-Specific Effects : Compare activity in human vs. murine enzyme isoforms .
Example : Discrepancies in antimicrobial activity may arise from efflux pump expression in bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
